molecular formula C21H20N4O5S2 B2973013 Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-01-5

Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2973013
CAS No.: 392293-01-5
M. Wt: 472.53
InChI Key: KMKRYYJGPWYMKQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound primarily used in various scientific research applications. It is notable for its multifaceted nature, capable of participating in numerous chemical reactions. This compound’s structure includes a thiadiazole ring, a phenoxy group, and an acetamido linkage, lending it unique chemical properties and biological activities.

Scientific Research Applications

Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate finds applications across various fields:

  • Chemistry: : As an intermediate in organic synthesis.

  • Biology: : In studying the effects on cellular processes due to its structural components.

  • Medicine: : Potential pharmaceutical applications owing to its biological activity.

  • Industry: : Utilized in the production of specialized chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate generally involves multi-step reactions that include:

  • Synthesis of the 1,3,4-thiadiazole ring.

  • Formation of the phenoxyacetamido group.

  • Conjugation of these groups with benzoic acid derivatives under controlled reaction conditions such as temperature, solvent choice, and catalysts.

Industrial Production Methods: Industrial production may leverage scalable chemical processes involving the above steps but optimized for large-scale yields. Techniques such as continuous flow synthesis and the use of high-pressure reactors can enhance productivity and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidative reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions might involve agents like sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring and acetamido groups.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed: Products formed from these reactions often include substituted thiadiazole derivatives, reduced forms of the original compound, and various oxidation products.

Mechanism of Action

This compound exerts its effects through its interaction with biological molecules. The molecular targets might include enzymes, receptors, or other cellular proteins. The thiadiazole ring, in particular, may be crucial in binding to active sites of enzymes, inhibiting or modulating their activity. This can influence various biochemical pathways, leading to observable biological effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to its specific substitutions and functional groups. Similar compounds include:

  • Ethyl 4-(2-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate: .

  • Ethyl 4-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate: .

These compounds share the thiadiazole ring and acetamido groups but differ in their substituents, impacting their chemical reactivity and biological activities.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c1-2-29-19(28)14-8-10-15(11-9-14)22-18(27)13-31-21-25-24-20(32-21)23-17(26)12-30-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKRYYJGPWYMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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